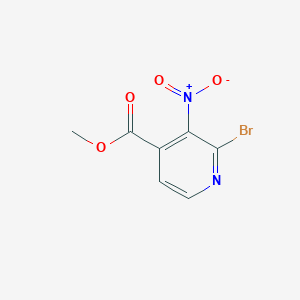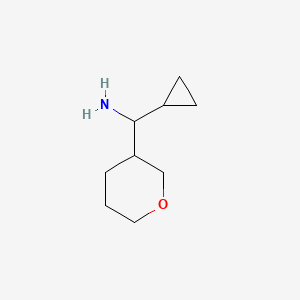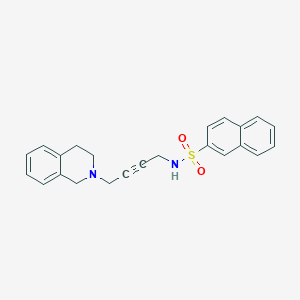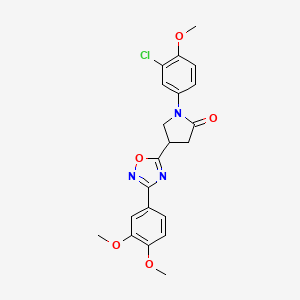![molecular formula C14H16N2O B2509754 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 953750-69-1](/img/structure/B2509754.png)
1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it contains a pyridine ring attached to a phenyl group through a methoxy bridge, with an additional ethanamine substituent. This structure is likely to confer unique chemical and physical properties, as well as biological activity, which could be of interest in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives has been reported in the literature. For example, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility has been described, which involves the preparation of tripodal ligands derived from a pyridine-containing precursor . Although the exact synthesis of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of a 'one-pot' procedure to synthesize related P–N chelating ligands .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. X-ray crystallography has been used to determine the structures of similar compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex , as well as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These studies provide insights into the supramolecular characteristics, such as π–π stacking and hydrogen bonding, which are likely to be relevant for the analysis of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine as well.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary widely depending on the substituents present. For instance, the P–N chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine has been shown to form complexes with various metals and to participate in chemoselective alkene hydrocarboxylation reactions . The presence of the pyridine moiety in 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine suggests that it may also act as a ligand for metal ions, potentially leading to the formation of coordination complexes with unique reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the solubility, melting points, and phase behavior of such compounds can be significantly altered by the presence of different functional groups . Additionally, the photoluminescence properties of these compounds can exhibit interesting behaviors such as aggregation-induced emission and shifts in emission maxima upon complexation with metal ions . These properties are important for applications in materials science and sensing technologies.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- Molecular Structure and Hydrogen Bonding : The compound shows significant interactions through hydrogen bonds and π–π stacking, crucial in crystal engineering and molecular design (Shen & Lush, 2010).
Ligand Design and Metal Complexes
- Copper Complex Synthesis : Used in synthesizing copper complexes with potential applications in materials science and catalysis (Dehghanpour et al., 2007).
- Cobalt Alcoholate Complexes : Key in forming cobalt complexes, which are useful in exploring coordination chemistry and potential catalytic applications (Padhi et al., 2011).
- Ruthenium Complexes : Involved in the creation of novel ruthenium complexes with applications in catalysis and material science (Sole et al., 2019).
Pharmaceutical Research
- Anticancer Agents : The structural framework has been utilized in synthesizing compounds with potential anticancer properties (Alam et al., 2018).
Molecular Binding and Luminescence
- Binding Properties and Fluorescence : Studies show its utility in understanding metal ion binding and fluorescence properties, relevant in sensor and bioimaging applications (Liang et al., 2009).
properties
IUPAC Name |
1-[3-(pyridin-2-ylmethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(15)12-5-4-7-14(9-12)17-10-13-6-2-3-8-16-13/h2-9,11H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDADKDUGURSPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine | |
CAS RN |
953750-69-1 |
Source


|
| Record name | 1-{3-[(pyridin-2-yl)methoxy]phenyl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)

![6-Methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2509674.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)





![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)